4-Pyridoxic Acid

Description

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Homo sapiens, Trypanosoma brucei, and other organisms with data available.

The catabolic product of most of VITAMIN B 6; (PYRIDOXINE; PYRIDOXAL; and PYRIDOXAMINE) which is excreted in the urine.

Properties

IUPAC Name |

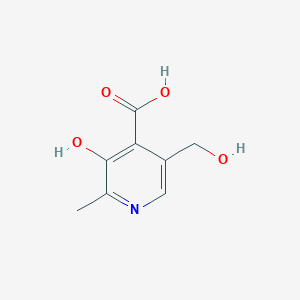

3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-4-7(11)6(8(12)13)5(3-10)2-9-4/h2,10-11H,3H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXACOUQIXZGNBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861650 | |

| Record name | 3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Pyridoxic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

82-82-6 | |

| Record name | 4-Pyridoxic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridoxic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridoxic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PYRIDOXIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K18793O8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Pyridoxic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

247 - 248 °C | |

| Record name | 4-Pyridoxic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

4-Pyridoxic Acid: A Core Metabolite of Vitamin B6

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Vitamin B6 is a crucial water-soluble vitamin that, in its active coenzyme form, pyridoxal 5'-phosphate (PLP), participates in over 140 enzymatic reactions essential for human health.[1] The primary and final catabolite of vitamin B6 metabolism is 4-pyridoxic acid (PA), a molecule excreted in the urine.[2][3] The quantification of this compound in biological fluids serves as a vital biomarker for assessing an individual's vitamin B6 status. This technical guide provides a comprehensive overview of the biochemistry, analytical methodologies, and clinical significance of this compound.

Biochemical Pathway of this compound Formation

The metabolism of vitamin B6 involves the interconversion of its six vitameric forms: pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their respective 5'-phosphate esters (PNP, PLP, PMP). Dietary forms of vitamin B6 are absorbed in the jejunum and transported to the liver.[3] In the liver, these vitamers are converted to the biologically active form, pyridoxal 5'-phosphate (PLP).[3][4]

The catabolism of vitamin B6 culminates in the formation of this compound. This process primarily involves the dephosphorylation of PLP to pyridoxal by the enzyme tissue-nonspecific alkaline phosphatase (ALP).[2][5] Subsequently, pyridoxal is oxidized to this compound.[1] This irreversible oxidation was initially attributed solely to aldehyde oxidase (AO).[6][7][8] However, further research has demonstrated that an NAD+-dependent aldehyde dehydrogenase also plays a significant role in this conversion.[6][7][8] The formation of this compound is a critical step for the elimination of excess vitamin B6 from the body, with 40-60% of dietary vitamin B6 being excreted as this metabolite.[9]

Quantitative Data on this compound

The concentration of this compound in biological fluids is a direct indicator of recent vitamin B6 intake and overall status.[2] Its levels are responsive to changes in vitamin B6 consumption, typically within one to two weeks.[5][9]

| Biomarker | Biological Matrix | Normal Range | Condition | Reference |

| This compound | Urine | > 3.0 mmol/day | Adequate short-term status | [10] |

| This compound | Urine | 128-680 nmol/nmol creatinine | Normal | [11] |

| Plasma PLP | Plasma/Serum | 5-50 µg/L | Normal | [12] |

| Plasma PLP | Plasma/Serum | > 30 nmol/L | Sufficient | [10] |

| Plasma PLP | Plasma/Serum | 20-30 nmol/L | Marginal | [10] |

| Plasma PLP | Plasma/Serum | < 20 nmol/L | Insufficient | [10] |

Table 1: Reference Ranges for this compound and PLP

Experimental Protocols for Quantification

The accurate measurement of this compound is crucial for research and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.[9][13]

HPLC with Fluorescence Detection

A widely used method involves reversed-phase HPLC coupled with fluorescence detection.[14] This technique often requires a derivatization step to enhance the fluorescence of this compound and other B6 vitamers.

Protocol Summary:

-

Sample Preparation: Plasma or serum samples are deproteinized, typically with trichloroacetic acid or perchloric acid.[15][16]

-

Derivatization: A pre-column or post-column derivatization step is often employed. Common derivatizing agents include semicarbazide or chlorite.[14][17]

-

Chromatographic Separation: A C18 reversed-phase column is commonly used for separation. The mobile phase typically consists of a phosphate buffer with an organic modifier like methanol or acetonitrile.[15]

-

Detection: Fluorescence detection is utilized, with specific excitation and emission wavelengths for the derivatized this compound.

| Parameter | HPLC-FLD Method 1 | HPLC-FLD Method 2 |

| Sample Type | Serum | Plasma |

| Deproteinization | N/A | 0.8 mol/L perchloric acid |

| Derivatization | Chlorite post-column | Sodium bisulfite in mobile phase |

| Column | Reversed-phase | ODS reversed-phase |

| Mobile Phase | N/A | 0.1 mol/L potassium dihydrogen phosphate, 0.1 mol/l sodium perchlorate, 0.5 g/l sodium bisulfite, pH 3 |

| Detection | Fluorescence | Fluorescence (Ex: 300 nm, Em: 400 nm) |

| Reference | [14] | [15] |

Table 2: Comparison of HPLC-FLD Methodologies

LC-MS/MS

LC-MS/MS offers high sensitivity and specificity for the simultaneous quantification of multiple vitamin B6 vitamers, including this compound, without the need for derivatization.[18][19]

Protocol Summary:

-

Sample Preparation: Deproteinization of whole blood, plasma, or serum is performed using agents like acetonitrile or a mixture of zinc sulfate in methanol.[18][20] An internal standard is typically added.

-

Chromatographic Separation: A suitable reversed-phase or HILIC column is used to separate the analytes.

-

Mass Spectrometry: Detection is carried out using a tandem mass spectrometer, often in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Clinical and Research Significance

The measurement of this compound is a valuable tool in both clinical and research settings for several reasons:

-

Biomarker of Vitamin B6 Status: Urinary this compound is a reliable short-term biomarker of vitamin B6 intake.[5] Low levels are indicative of deficiency, while elevated levels can suggest recent supplementation.[21]

-

Assessment in Various Populations: Its measurement is important in populations at risk for vitamin B6 deficiency, such as individuals with chronic alcohol dependence, malabsorptive conditions, and those on certain medications.[10]

-

Drug Development: Aldehyde oxidase, one of the enzymes responsible for this compound formation, is also involved in the metabolism of various xenobiotics.[22] Understanding the factors that influence its activity is pertinent in drug development to avoid potential drug-nutrient interactions.

-

Inflammation and Disease: The ratio of this compound to the sum of pyridoxal and PLP (PAr) has been proposed as a marker of vitamin B6 catabolism during inflammation and has been investigated as a potential predictor of cancer incidence.[23]

Conclusion

This compound is the principal end-product of vitamin B6 metabolism and a cornerstone in the assessment of vitamin B6 status. Its formation is a key step in the regulation of vitamin B6 homeostasis. Accurate quantification of this compound in biological samples, primarily through HPLC and LC-MS/MS, provides invaluable information for researchers, clinicians, and drug development professionals. A thorough understanding of its biochemistry and analytical methodologies is essential for advancing our knowledge of vitamin B6 in health and disease.

References

- 1. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 2. Pyridoxic Acid | Rupa Health [rupahealth.com]

- 3. Vitamin B6 - Wikipedia [en.wikipedia.org]

- 4. Vitamin B6 metabolism by human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bevital.no [bevital.no]

- 6. New pathway of conversion of pyridoxal to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. scispace.com [scispace.com]

- 9. Direct and Functional Biomarkers of Vitamin B6 Status - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vitamin B6 Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Pyridoxine Deficiency Workup: Laboratory Studies, Other Tests [emedicine.medscape.com]

- 12. Vitamin B6: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 13. Human biomarkers for measuring vitamin B6 intake and status | OpeN-Global | King’s College London [kcl.ac.uk]

- 14. Clinical analysis of vitamin B(6): determination of pyridoxal 5'-phosphate and this compound in human serum by reversed-phase high-performance liquid chromatography with chlorite postcolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. A one-step NIST traceable HPLC method for quantitation of vitamin B6 and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Pyridoxic Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]

- 22. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Markers of vitamin B6 status and metabolism as predictors of incident cancer: the Hordaland Health Study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Functions of 4-Pyridoxic Acid in Humans: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyridoxic acid (4-PA) is the primary catabolic end-product of vitamin B6 metabolism in humans. Long considered an inactive metabolite, its role has predominantly been confined to being a biomarker for assessing vitamin B6 status. However, emerging research indicates that fluctuations in 4-PA levels are not merely passive reflections of vitamin B6 intake but are also intricately linked to various physiological and pathological states, including renal function and systemic inflammation. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its metabolic pathways, physiological concentrations, and the analytical methods for its quantification. This document is intended to serve as a resource for researchers, clinicians, and professionals in drug development, offering insights into the nuanced role of 4-PA in human health and disease.

Introduction

Vitamin B6 is a water-soluble vitamin that exists in six interconvertible forms, collectively known as vitamers. The biologically active coenzyme form, pyridoxal 5'-phosphate (PLP), is crucial for over 140 enzymatic reactions, primarily in amino acid metabolism. The metabolic fate of vitamin B6 culminates in the formation of this compound (4-PA), which is subsequently excreted in the urine.[1] The quantification of urinary and plasma 4-PA has been a cornerstone in the assessment of vitamin B6 nutritional status. This guide delves into the core biological functions of 4-PA, moving beyond its traditional role as a simple biomarker to explore its involvement in complex physiological processes.

Vitamin B6 Metabolism and the Formation of this compound

The metabolism of vitamin B6 is a multi-step process primarily occurring in the liver. Dietary forms of vitamin B6 (pyridoxine, pyridoxal, and pyridoxamine) are absorbed and converted to their phosphorylated, active forms. Pyridoxal 5'-phosphate (PLP) can be dephosphorylated to pyridoxal (PL). In the liver, pyridoxal is oxidized to this compound by the cytosolic enzyme aldehyde oxidase (AOX) and, to a lesser extent, by an NAD+-dependent aldehyde dehydrogenase.[2][3] This conversion is an irreversible step, marking the end of the metabolic utility of the vitamin B6 molecule.

Signaling and Metabolic Pathways

The conversion of various vitamin B6 vitamers to the biologically active form, PLP, and ultimately to the excretory product, 4-PA, is a tightly regulated process. The following diagram illustrates the key steps in this metabolic pathway.

References

An In-depth Technical Guide to 4-Pyridoxic Acid: Discovery, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Pyridoxic Acid (4-PA), the primary catabolic product of vitamin B6. The document details its discovery, chemical and physical properties, metabolic pathway, and analytical methodologies for its quantification in biological matrices.

Discovery and Significance

This compound was first isolated from human urine by Singal and Sydenstricker in 1941. Its synthesis was later reported by Huff and Perlzweig in 1944.[1] As the main excretory product of vitamin B6 metabolism, the urinary and plasma levels of 4-PA serve as a key biomarker for assessing vitamin B6 status in clinical and nutritional studies.[2] Elevated or depleted levels can be indicative of dietary intake, metabolic dysfunction, or the efficacy of supplementation programs.[2]

Chemical and Physical Properties

This compound, systematically named 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carboxylic acid, is a white to off-white crystalline solid.[1] It is slightly soluble in water and alcohol and possesses two acidic groups, a phenolic hydroxyl and a carboxyl group, with pKa values of approximately 9.75 and 5.50, respectively.[1][3] A notable characteristic of 4-PA is its blue fluorescence, which is maximal at a pH between 3 and 4.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carboxylic acid | [4] |

| Molecular Formula | C₈H₉NO₄ | [4][5] |

| Molecular Weight | 183.16 g/mol | [4][5] |

| Melting Point | 247-248 °C | [1][4][6] |

| pKa (carboxyl) | 5.50 | [1][3] |

| pKa (phenolic) | 9.75 | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Slightly soluble in water and alcohol; soluble in aqueous alkaline solutions | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR (500 MHz, D₂O, pH 7.4) | Chemical shifts (ppm): 7.80 (s, 1H), 4.71 (s, 2H), 2.41 (s, 3H) |

| ¹³C NMR | Representative shifts (ppm): 176.1 (COOH), 157.3, 150.1, 136.6, 135.8, 63.3 (CH₂OH), 19.8 (CH₃) |

| IR (ATR) | Characteristic peaks (cm⁻¹): Broad O-H stretch, C=O stretch, C=C and C=N ring vibrations |

| UV/Vis | λmax at 213 and 323 nm in aqueous acid. |

Biochemical Metabolism

This compound is the terminal product of the catabolism of the various forms of vitamin B6 (pyridoxine, pyridoxal, and pyridoxamine). The metabolic conversion primarily occurs in the liver. The key step is the oxidation of pyridoxal to this compound, a reaction catalyzed by two principal enzymes: a flavin-dependent aldehyde oxidase and an NAD⁺-dependent aldehyde dehydrogenase.[7][8][9]

Experimental Protocols

Chemical Synthesis of this compound

Analysis of this compound in Human Urine by HPLC-UV

This section details a validated method for the quantification of 4-PA in human urine.[10][11]

4.2.1. Sample Preparation

-

To a 1.5 mL microcentrifuge tube, add equal volumes of urine sample and 6% perchloric acid (e.g., 500 µL of each).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a new tube and centrifuge again at 10,000 x g for 5 minutes.

-

Transfer a 100 µL aliquot of the final supernatant to an HPLC vial for analysis.

4.2.2. Chromatographic Conditions

-

HPLC System: Standard HPLC with UV detector.

-

Column: Waters Symmetry® C18, 250 mm x 4.6 mm, 5 µm particle size.[10][11]

-

Mobile Phase: A mixture of methanol and 35 mM sodium phosphate buffer containing 2.5 mM sodium heptane polysulfonate, adjusted to pH 3.5 with 85% o-phosphoric acid.[10][11] The exact ratio of methanol to buffer should be optimized for ideal separation.

-

Flow Rate: 1.0 mL/min.[11]

-

Column Temperature: 25 °C.[11]

-

Injection Volume: 50 µL.[11]

4.2.3. Calibration Prepare stock solutions of this compound in water. Further dilute with charcoal-pre-treated urine to create working standard solutions for the calibration curve, typically ranging from 0.0125 µM to 0.8 µM.[11]

Analysis of this compound in Human Plasma by HPLC with Fluorescence Detection

This method is suitable for the simultaneous determination of pyridoxal 5'-phosphate (PLP) and 4-PA in human plasma.[12]

4.3.1. Sample Preparation and Derivatization

-

Combine protein precipitation and derivatization in one step.

-

To a plasma sample, add a solution of semicarbazide in a protein precipitating agent (e.g., trichloroacetic acid or perchloric acid).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for HPLC analysis.

4.3.2. Chromatographic Conditions

-

HPLC System: UHPLC system with a fluorescence detector.[13]

-

Column: Agilent Poroshell 120 EC-C18, 3.0 x 50 mm, 2.7 µm.[13]

-

Mobile Phase A: 25 mmol/L dibasic sodium phosphate, pH 7.0.[13]

-

Mobile Phase B: Methanol.[13]

-

Gradient Elution: A gradient is used to achieve separation.[13]

-

Flow Rate: 0.6 mL/min.[13]

-

Column Temperature: 25 °C.[13]

-

Injection Volume: 20 µL.[13]

-

Fluorescence Detection: Excitation and emission wavelengths should be optimized for the semicarbazide derivative of 4-PA.

4.3.3. Calibration Prepare stock solutions of 4-PA in 0.1 M HCl. Prepare calibrators by diluting the stock solution in charcoal-stripped plasma to achieve a concentration range, for example, from 3.3 to 339 nmol/L.[12]

Conclusion

This compound is a crucial metabolite for assessing vitamin B6 status. This guide has provided a detailed overview of its discovery, fundamental chemical and physical properties, metabolic formation, and validated analytical methods for its quantification. The provided experimental protocols for HPLC analysis in urine and plasma offer robust and reproducible approaches for researchers in the fields of nutrition, clinical chemistry, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. PathWhiz [smpdb.ca]

- 3. 5-Formyl-3-hydroxy-2-methyl-4-pyridinecarboxylic acid | C8H7NO4 | CID 440898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3413297A - Process for the preparation of 2-methyl-3 - hydroxy - 4,5 - disubstituted-pyridines via 5 - lower alkoxyoxazolyl-(4)-acetic acid esters - Google Patents [patents.google.com]

- 7. New pathway of conversion of pyridoxal to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. chembk.com [chembk.com]

- 10. KEGG PATHWAY: Vitamin B6 metabolism - Reference pathway [kegg.jp]

- 11. ijmrhs.com [ijmrhs.com]

- 12. A one-step NIST traceable HPLC method for quantitation of vitamin B6 and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Metabolic Crossroads: A Technical Guide to the Relationship Between 4-Pyridoxic Acid and Pyridoxal 5'-Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is a critical coenzyme in a vast array of metabolic reactions essential for human health. Its catabolism leads to the formation of 4-pyridoxic acid (4-PA), the major excretory product of vitamin B6. The dynamic relationship between PLP and 4-PA is of paramount importance in clinical diagnostics and drug development, as it reflects the intricate balance of vitamin B6 homeostasis, enzymatic activity, and overall metabolic function. This technical guide provides an in-depth exploration of the metabolic interplay between these two key molecules, offering detailed experimental protocols, quantitative data, and visual representations of the core pathways to support advanced research and therapeutic development.

The Metabolic Pathway: From Bioactive Coenzyme to Excretory Product

The conversion of pyridoxal 5'-phosphate to this compound is a multi-step process primarily occurring in the liver. This pathway is central to the regulation of vitamin B6 levels and the elimination of its metabolites.

The journey begins with the dephosphorylation of PLP to pyridoxal (PL). This reaction is catalyzed by phosphatases, such as tissue-nonspecific alkaline phosphatase (ALP) and pyridoxal phosphatase (PDXP)[1]. Pyridoxal is then oxidized in the liver to form this compound.[2] This irreversible step is a key regulatory point in vitamin B6 catabolism. Two primary enzymes have been identified to catalyze this oxidation: a cytosolic FAD-dependent aldehyde oxidase and an NAD+-dependent aldehyde dehydrogenase[1]. Finally, this compound, being a water-soluble and metabolically inactive compound, is efficiently excreted in the urine[3].

Quantitative Analysis of PLP and 4-PA in Biological Matrices

The quantification of PLP and 4-PA in biological fluids such as plasma, serum, and urine is a critical tool for assessing vitamin B6 status and investigating metabolic dysregulation. Below are summary tables of reported concentrations in healthy human populations.

Table 1: Plasma/Serum Concentrations of Pyridoxal 5'-Phosphate (PLP) and this compound (4-PA) in Healthy Adults

| Analyte | Matrix | Concentration Range (nmol/L) | Method | Reference |

| Pyridoxal 5'-Phosphate (PLP) | Plasma | 8.4 - 165.0 (median 40.6) | HPLC | [1][4] |

| This compound (4-PA) | Plasma | 3.7 - 114.79 (median 17.5) | HPLC | [1][4] |

| Pyridoxal 5'-Phosphate (PLP) | Serum | 11.5 - 34.8 | HPLC | [5] |

| This compound (4-PA) | Serum | 10.4 - 21.0 | HPLC | [5] |

| Pyridoxal 5'-Phosphate (PLP) | Plasma | 41 - 65 | HPLC | [6] |

| This compound (4-PA) | Plasma | 18 - 40 | HPLC | [6] |

Table 2: Urinary Concentrations of this compound (4-PA) in Healthy Adults

| Analyte | Matrix | Concentration Range | Method | Reference |

| This compound (4-PA) | Urine | 0.11 - 2.50 µmol/mmol creatinine | HPLC | [7] |

Key Signaling Pathways Involving Pyridoxal 5'-Phosphate

PLP serves as an essential coenzyme for over 140 distinct enzymes, playing a pivotal role in a multitude of signaling and metabolic pathways.[8] Its involvement is particularly critical in amino acid metabolism and neurotransmitter synthesis.

Tryptophan Metabolism

In the kynurenine pathway of tryptophan metabolism, PLP is a cofactor for two key enzymes: kynureninase and kynurenine aminotransferase (KAT).[5] These enzymes are crucial for the conversion of tryptophan into nicotinamide adenine dinucleotide (NAD+) and other neuroactive compounds. Dysregulation of this pathway, potentially due to PLP deficiency, has been implicated in various neurological disorders.

GABA Synthesis

PLP is an indispensable cofactor for glutamate decarboxylase (GAD), the enzyme responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.[9][10] This conversion is fundamental for maintaining the balance between excitatory and inhibitory neurotransmission in the central nervous system. A deficiency in PLP can lead to reduced GABA synthesis, potentially contributing to neurological conditions such as epilepsy.[9]

Experimental Protocols

Accurate and reliable measurement of PLP and 4-PA is essential for research and clinical applications. High-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

General Experimental Workflow for Vitamin B6 Status Assessment

The assessment of vitamin B6 status typically involves sample collection, processing, analytical measurement, and data interpretation.

Detailed Methodology for HPLC Analysis of PLP and 4-PA in Human Plasma

This protocol is a representative example based on established methods.[1][4][11]

4.2.1. Sample Preparation

-

Collect whole blood in EDTA-containing tubes.

-

Centrifuge at 3000 x g for 10 minutes at 4°C to separate plasma.

-

To 100 µL of plasma , add 100 µL of 10% (w/v) trichloroacetic acid to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for analysis.

4.2.2. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in a potassium phosphate buffer (pH adjusted) containing an ion-pairing agent like 1-octanesulfonic acid.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: Fluorescence detector with excitation at 328 nm and emission at 393 nm, often with post-column derivatization using sodium bisulfite to enhance the fluorescence of PLP.

4.2.3. Quantification

-

Prepare a series of standard solutions of PLP and 4-PA of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration for each analyte.

-

Determine the concentration of PLP and 4-PA in the plasma samples by interpolating their peak areas from the calibration curve.

Conclusion

The intricate relationship between pyridoxal 5'-phosphate and its catabolite, this compound, provides a critical window into vitamin B6 metabolism and overall physiological health. Understanding this metabolic axis is fundamental for researchers, scientists, and drug development professionals. The ability to accurately quantify these molecules and to visualize their roles in key signaling pathways empowers the scientific community to unravel the complexities of metabolic diseases, develop novel therapeutic interventions, and optimize nutritional strategies. The methodologies and data presented in this guide serve as a comprehensive resource to facilitate further advancements in this vital area of biochemical and clinical research.

References

- 1. researchgate.net [researchgate.net]

- 2. File:Metabolic pathway- pyridoxal 5'-phosphate biosynthesis I.svg - Wikimedia Commons [commons.wikimedia.org]

- 3. PathWhiz [smpdb.ca]

- 4. Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridoxal 5′-Phosphate-Dependent Enzymes at the Crossroads of Host–Microbe Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Optimisation and validation of a sensitive high-performance liquid chromatography assay for routine measurement of pyridoxal 5-phosphate in human plasma and red cells using pre-column semicarbazide derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 9. GABA - Wikipedia [en.wikipedia.org]

- 10. Role of pyridoxine in GABA synthesis and degradation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A simple high-performance liquid chromatography (HPLC) method for the measurement of pyridoxal-5-phosphate and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Pyridoxic Acid: An Endogenous Biomarker for OAT1/3 Inhibition in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The assessment of drug-drug interactions (DDIs) is a critical component of drug development. Inhibition of renal organic anion transporters 1 and 3 (OAT1 and OAT3) can lead to clinically significant DDIs by altering the clearance of co-administered drugs. 4-Pyridoxic acid (4-PA), a primary catabolite of vitamin B6, has emerged as a sensitive and reliable endogenous biomarker for evaluating the in vivo inhibitory potential of new chemical entities on OAT1 and OAT3. This guide provides a comprehensive overview of 4-PA as a biomarker, including its metabolic pathway, clinical evidence supporting its use, detailed experimental protocols for its quantification and the assessment of OAT1/3 inhibition, and its current regulatory standing.

Introduction: The Role of OAT1/3 in Drug Disposition and the Need for Endogenous Biomarkers

Organic anion transporters 1 (OAT1, encoded by SLC22A6) and 3 (OAT3, encoded by SLC22A8) are expressed on the basolateral membrane of renal proximal tubule cells and play a crucial role in the secretion of a wide range of endogenous compounds and drugs from the blood into the urine. Inhibition of these transporters can lead to the accumulation of substrate drugs, potentially causing toxicity.

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) recommend in vitro and, if necessary, clinical studies to evaluate the potential of investigational drugs to inhibit OAT1 and OAT3.[1][2][3] Traditionally, dedicated clinical DDI studies using probe substrates like furosemide have been the standard. However, these studies can be complex and costly. The use of endogenous biomarkers offers a more streamlined approach to assess DDI risk early in clinical development.[1] An ideal endogenous biomarker is a substrate for the transporter of interest, is present at stable concentrations, and its levels change sensitively and specifically upon inhibition of the transporter. This compound has been identified as a promising endogenous biomarker for OAT1/3 function.[4][5]

This compound: From Vitamin B6 Metabolism to a Biomarker of Renal Function

This compound is the primary excretory product of vitamin B6 metabolism.[5][6] The various forms of vitamin B6 (pyridoxine, pyridoxal, and pyridoxamine) are converted in the liver to the active coenzyme form, pyridoxal 5'-phosphate (PLP).[7][8] PLP is then dephosphorylated to pyridoxal, which is subsequently oxidized by aldehyde oxidase to form this compound.[5][9] This metabolite is then eliminated from the body primarily through renal excretion.[10]

The renal clearance of 4-PA is significantly mediated by active tubular secretion via OAT1 and OAT3.[10][11] Inhibition of these transporters leads to a decrease in the renal clearance of 4-PA and a corresponding increase in its plasma concentrations.[7][10]

Below is a diagram illustrating the metabolic pathway of Vitamin B6 leading to the formation of this compound.

Clinical Evidence: Quantitative Impact of OAT1/3 Inhibition on this compound Levels

Multiple clinical studies have demonstrated the sensitivity of 4-PA plasma concentrations to OAT1/3 inhibition by probenecid, a potent inhibitor of these transporters.[4][5][7] The co-administration of probenecid leads to a significant increase in the area under the plasma concentration-time curve (AUC) and a decrease in the renal clearance (CLR) of 4-PA.

Table 1: Effect of Probenecid on this compound Pharmacokinetics in Healthy Volunteers

| Study Reference | Probenecid Dose | N | Baseline 4-PA Plasma Concentration (ng/mL) | Fold-Increase in 4-PA AUC | % Decrease in 4-PA CLR |

| Shen et al. (2019)[7] | 1000 mg single dose | 14 | ~30 | 3.1 - 3.2 | 63 - 65 |

| Towner et al. (2021)[4] | Not specified | - | Not specified | 2.7 | Not specified |

| Ahmad et al. (2021)[9] | 500 mg every 6h | 6 | Not specified | - | >80% of total clearance is renal |

| Tan et al. (2023)[5][6] | 1000 mg single dose | - | Not specified | - | - |

Note: Data are compiled from multiple sources and represent approximate values. Please refer to the original publications for detailed study designs and results.

These studies consistently show a 2.7 to 3.2-fold increase in 4-PA exposure following OAT1/3 inhibition with probenecid, highlighting its utility as a sensitive biomarker.[4][7]

Experimental Protocols

Quantification of this compound in Human Plasma using HILIC-LC/MS/MS

A robust and sensitive hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-LC/MS/MS) method is crucial for the accurate measurement of 4-PA in clinical samples.[4][12]

4.1.1 Sample Preparation

-

To 50 µL of human plasma, add 200 µL of acetonitrile containing a stable isotope-labeled internal standard (e.g., this compound-d3) to precipitate proteins.

-

Vortex the samples for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate for analysis.

4.1.2 Chromatographic Conditions

-

LC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Column: A HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Acetonitrile with 0.1% formic acid.

-

Mobile Phase B: Water with 0.1% formic acid.

-

Gradient: A gradient elution starting with a high percentage of organic solvent (e.g., 95% A) and ramping down to a lower percentage to elute the polar 4-PA.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

4.1.3 Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (Q1) m/z 184.1 -> Product ion (Q3) m/z 166.1.

-

This compound-d3 (Internal Standard): Precursor ion (Q1) m/z 187.1 -> Product ion (Q3) m/z 169.1.

-

-

Data Analysis: Quantify 4-PA concentrations using a calibration curve prepared in a surrogate matrix.

The following diagram illustrates a typical experimental workflow for assessing OAT1/3 inhibition using 4-PA.

In Vitro OAT1/3 Inhibition Assay

In vitro assays using cells stably expressing human OAT1 or OAT3 are essential to determine the inhibitory potency (e.g., IC50) of a new chemical entity.

4.2.1 Cell Culture

-

Maintain HEK293 cells stably transfected with human OAT1 or OAT3 in appropriate culture medium supplemented with a selection antibiotic.

-

Seed cells in 96-well plates and grow to confluence.

4.2.2 Uptake Inhibition Assay

-

Wash the cells with pre-warmed Hank's Balanced Salt Solution (HBSS).

-

Pre-incubate the cells with various concentrations of the investigational drug or a positive control inhibitor (e.g., probenecid) in HBSS for 10-15 minutes at 37°C.

-

Initiate the uptake by adding a solution containing a probe substrate (e.g., 6-carboxyfluorescein or radiolabeled p-aminohippuric acid for OAT1, and estrone-3-sulfate for OAT3) and the investigational drug at the same concentrations as the pre-incubation step.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Stop the uptake by aspirating the substrate solution and washing the cells rapidly with ice-cold HBSS.

-

Lyse the cells and measure the intracellular concentration of the probe substrate using a fluorescence plate reader or liquid scintillation counter.

-

Calculate the percent inhibition at each concentration of the investigational drug and determine the IC50 value by non-linear regression analysis.[13]

Regulatory Landscape and the Path to Biomarker Qualification

The FDA, through its Biomarker Qualification Program, provides a pathway for the formal recognition of biomarkers for specific contexts of use in drug development. While a biomarker does not need to be formally qualified to be used in a drug development program, qualification can streamline regulatory review.

The use of endogenous biomarkers for DDI assessment is encouraged by regulatory authorities.[1][10] The ICH M12 guideline on Drug Interaction Studies acknowledges the emerging role of endogenous biomarkers, including this compound for renal OAT1/3 inhibition.[3]

As of the date of this guide, while 4-PA is widely accepted and utilized by the scientific community and mentioned in regulatory guidance, a formal qualification through the FDA's Biomarker Qualification Program for a specific context of use has not been publicly listed. Researchers and drug developers are encouraged to engage with regulatory agencies to discuss the use of 4-PA in their specific programs.

Conclusion

This compound has been robustly demonstrated to be a sensitive and reliable endogenous biomarker for the assessment of OAT1/3 inhibition. Its use in early clinical development can provide valuable insights into the DDI potential of new drug candidates, potentially reducing the need for dedicated DDI studies with probe substrates. The well-characterized analytical methods for its quantification and the clear impact of OAT1/3 inhibitors on its pharmacokinetics make it a valuable tool for drug development professionals. As the use of endogenous biomarkers in drug development continues to evolve, 4-PA is poised to become an increasingly integral part of the DDI assessment toolkit.

References

- 1. Endogenous Biomarkers: A tool to detect Drug-Drug Interactions (DDIs) [ce.pharmacy.wisc.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development of this compound PBPK Model to Support Biomarker-Informed Evaluation of OAT1/3 Inhibition and Effect of Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evidence for the Validity of Pyridoxic Acid (PDA) as a Plasma-Based Endogenous Probe for OAT1 and OAT3 Function in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. celerion.com [celerion.com]

- 7. researchgate.net [researchgate.net]

- 8. Utilising Endogenous Biomarkers in Drug Development to Streamline the Assessment of Drug–Drug Interactions Mediated by Renal Transporters: A Pharmaceutical Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A novel hydrophilic interaction chromatography assay characterization of this compound, an emergent renal organic anion transporter 1/3 transporter biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fda.gov [fda.gov]

- 13. Biomarker Qualification Program | FDA [fda.gov]

Structural Analysis of 4-Pyridoxic Acid and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridoxic acid (4-PA), a principal catabolite of vitamin B6, is a molecule of significant interest in various fields, including nutrition, clinical diagnostics, and drug development.[1][2][3] As the terminal product of vitamin B6 metabolism, its urinary excretion levels are a key indicator of vitamin B6 status in the human body.[2][4] Structurally, it is a 2-methylpyridine derivative substituted with a hydroxy group at the C-3 position, a carboxy group at C-4, and a hydroxymethyl group at C-5.[1][2][3] This guide provides an in-depth technical overview of the structural analysis of this compound and its analogues, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biochemical pathways.

Core Physicochemical and Structural Data

A comprehensive understanding of this compound begins with its fundamental physicochemical and structural properties. These data are essential for its identification, characterization, and the prediction of its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₄ | [1][5] |

| Molecular Weight | 183.16 g/mol | [1][5][6] |

| IUPAC Name | 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carboxylic acid | [1][2] |

| CAS Number | 82-82-6 | [1][5][6] |

| Melting Point | 247-248 °C | [6] |

| pKa Values | 5.50 (carboxyl group), 9.75 (phenolic group) | [6] |

| Appearance | White to off-white crystalline powder | [7] |

| Solubility | Slightly soluble in water and alcohol; insoluble in ether; soluble in aqueous alkaline solutions. | [6] |

Spectroscopic Analysis

Spectroscopic techniques are fundamental to elucidating the structure of this compound. Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy have been particularly informative.

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment of hydrogen atoms within the molecule.

| Chemical Shift (ppm) | Multiplicity | Assignment | Solvent | Frequency | Source |

| 2.31 | singlet | -CH₃ (methyl group at C-2) | D₂O | 500 MHz | [1] |

| 4.51 | singlet | -CH₂OH (hydroxymethyl group at C-5) | D₂O | 500 MHz | [1] |

| 7.53 | singlet | -CH (aromatic proton at C-6) | D₂O | 500 MHz | [1] |

¹³C NMR Spectroscopy

Fluorescence Spectroscopy

This compound exhibits a characteristic blue fluorescence, which is pH-dependent.[6] This property is often exploited for its detection in biological fluids. The maximum fluorescence is observed at a pH between 3 and 4.[6] The fluorescence properties are linked to the different protonated forms of the molecule in aqueous solutions.[8] Studies have shown that the fluorescence of the main emission peak is likely due to this compound, with an excitation maximum around 317-320 nm and an emission maximum around 420 nm.[8]

Metabolic Pathway of Vitamin B6 to this compound

This compound is the final product of the catabolism of the various forms of vitamin B6, including pyridoxine, pyridoxal, and pyridoxamine.[1][6] This metabolic conversion is a critical pathway for the regulation of vitamin B6 levels. The key enzymatic steps are outlined below.

Caption: Metabolic conversion of Vitamin B6 to this compound.

The formation of this compound from pyridoxal is primarily catalyzed by aldehyde oxidase.[9] However, evidence also points to the involvement of an NAD+-dependent aldehyde dehydrogenase in this conversion.[9]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Vitamin B6 Vitamers

A common method for the simultaneous analysis of vitamin B6 vitamers, including this compound, in biological samples is reversed-phase HPLC with electrochemical or fluorescence detection.[10]

Sample Preparation (Urine):

-

Urine samples are treated with 6% perchloric acid to precipitate proteins.[10]

-

The mixture is centrifuged, and the supernatant is collected for analysis.

Chromatographic Conditions:

-

Column: Waters Symmetry® C18, 250 mm × 4.6 mm, 5 µm particle size.[10]

-

Mobile Phase: A mixture of methanol and 35 mM sodium phosphate buffer containing 2.5 mM sodium heptane sulfonate, with the pH adjusted to 3.5 using 85% o-phosphoric acid.[10]

-

Detection: UV detection at 302 nm or fluorescence detection with excitation at 320 nm and emission at 420 nm.[8]

-

Retention Time: The typical retention time for this compound under these conditions is approximately 8.0 minutes.[10]

Caption: Workflow for HPLC analysis of this compound in urine.

Structural Analogues of this compound

The structural analogues of this compound are primarily other forms of vitamin B6 and their derivatives. These include pyridoxine, pyridoxal, pyridoxamine, and their phosphorylated forms.[10] The key structural difference among these lies in the substituent at the C-4 position of the pyridine ring.

-

Pyridoxine: Possesses a hydroxymethyl group (-CH₂OH) at C-4.

-

Pyridoxal: Features an aldehyde group (-CHO) at C-4.

-

Pyridoxamine: Contains an aminomethyl group (-CH₂NH₂) at C-4.

The structural analysis of these analogues follows similar principles to that of this compound, employing techniques like NMR, mass spectrometry, and X-ray crystallography. The crystal structure of pyridoxine 4-oxidase, an enzyme involved in vitamin B6 metabolism, has been determined in complex with pyridoxamine, providing insights into the binding and interaction of these analogues at a molecular level.[11]

Conclusion

The structural analysis of this compound and its analogues is crucial for understanding vitamin B6 metabolism and its role in health and disease. This guide has provided a consolidated overview of the key structural data, analytical methodologies, and biochemical pathways. The presented information, including tabulated data and workflow diagrams, serves as a valuable resource for researchers and professionals in the fields of biochemistry, clinical chemistry, and drug development. Further research into the crystal structure of this compound and the development of advanced analytical techniques will continue to enhance our understanding of this important biomolecule.

References

- 1. This compound | C8H9NO4 | CID 6723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000017) [hmdb.ca]

- 3. This compound | 82-82-6 [chemicalbook.com]

- 4. Showing Compound this compound (FDB021874) - FooDB [foodb.ca]

- 5. scbt.com [scbt.com]

- 6. This compound [drugfuture.com]

- 7. CAS 82-82-6: this compound | CymitQuimica [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. New pathway of conversion of pyridoxal to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rcsb.org [rcsb.org]

The Central Role of 4-Pyridoxic Acid in Human Vitamin B6 Catabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin B6, a crucial co-factor in over 140 enzymatic reactions, undergoes a series of metabolic transformations culminating in its excretion from the body. The principal urinary catabolite, 4-pyridoxic acid (4-PA), serves as a key biomarker for assessing vitamin B6 status. Understanding the intricate enzymatic pathways and regulatory mechanisms governing the conversion of various B6 vitamers to 4-PA is paramount for research in nutrition, diagnostics, and drug development. This technical guide provides an in-depth exploration of the core processes involved in vitamin B6 catabolism, with a specific focus on the formation of this compound. It consolidates quantitative data on enzyme kinetics and metabolite concentrations, details key experimental protocols for their measurement, and presents visual representations of the metabolic pathways and experimental workflows.

Introduction

Vitamin B6 is a collective term for a group of six interconvertible compounds: pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their respective 5'-phosphate esters (PNP, PLP, PMP). The biologically active form, pyridoxal 5'-phosphate (PLP), is an essential coenzyme for a vast array of metabolic processes, including amino acid metabolism, neurotransmitter synthesis, and gluconeogenesis. The catabolism of vitamin B6 is a tightly regulated process that ensures the maintenance of cellular PLP homeostasis while facilitating the elimination of excess vitamers. The final and primary excretory product of this pathway is this compound, a metabolically inactive compound.[1][2][3] The concentration of 4-PA in urine and plasma is a reliable indicator of recent vitamin B6 intake and overall status.[1][4][5]

This guide will delineate the enzymatic cascade leading to 4-PA formation, present key quantitative parameters, and provide detailed methodologies for the analysis of the molecules involved.

The Vitamin B6 Catabolic Pathway to this compound

The journey from dietary vitamin B6 to the urinary excretion of this compound involves a multi-step enzymatic pathway primarily occurring in the liver.[2][6] The core pathway can be summarized as follows:

-

Phosphorylation: Dietary B6 vitamers (PN, PL, PM) are absorbed in the intestine and transported to the liver, where they are phosphorylated by pyridoxal kinase (PLK) to their respective 5'-phosphate forms (PNP, PMP, PLP).[7][8][9][10]

-

Oxidation to PLP: Pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP) are then converted to the active coenzyme form, pyridoxal 5'-phosphate (PLP), by the FMN-dependent enzyme pyridoxine-5'-phosphate oxidase (PNPO) .[10][11][12]

-

Dephosphorylation: For catabolism to proceed, PLP is dephosphorylated to pyridoxal (PL) by various cellular phosphatases, including tissue non-specific alkaline phosphatase (ALP).[1][13]

-

Final Oxidation to this compound: Pyridoxal is then irreversibly oxidized to this compound. This final step is catalyzed by at least two key enzymes: a cytosolic aldehyde oxidase (AOX) and an NAD+-dependent aldehyde dehydrogenase (ALDH) .[13][14][15]

Below is a graphical representation of the vitamin B6 salvage and catabolic pathways.

Quantitative Data

A comprehensive understanding of vitamin B6 catabolism requires quantitative data on enzyme kinetics and physiological concentrations of the involved metabolites. The following tables summarize key data from the literature.

Table 1: Kinetic Parameters of Key Enzymes in Human Vitamin B6 Metabolism

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Source |

| Pyridoxal Kinase (PDXK) | Pyridoxal | <10 - 97 | kcat: 85-200 min-1 | [2][8] |

| ATP | 12 - <25 | [2][8] | ||

| Pyridoxine-5'-Phosphate Oxidase (PNPO) | Pyridoxine-5'-Phosphate (PNP) | 2.1 | Vmax: 0.1 µmol/min/mg | [7][15] |

| Pyridoxamine-5'-Phosphate (PMP) | 6.2 | Vmax: 0.05 µmol/min/mg | [7][15] | |

| NAD+-dependent Aldehyde Dehydrogenase | Pyridoxal | 75 | Not specified | [14] |

| NAD+ | 260 | [14] | ||

| Aldehyde Oxidase (AOX) | Pyridoxal | Not specified | Not specified | [14][16] |

Note: Kinetic parameters for aldehyde oxidase with pyridoxal as a substrate are not well-defined in the literature, representing a knowledge gap.

Table 2: Physiological Concentrations of this compound and Related B6 Vitamers

| Analyte | Matrix | Concentration Range | Population | Source |

| This compound (4-PA) | Plasma | Not Detected - 55.7 nmol/L | Adolescent Females | |

| Plasma | Geometric Mean: 27.3 nmol/L | Non-representative subset | [14] | |

| Urine | 0.11 - 2.50 µmol/mmol creatinine | Adolescent Females | ||

| Pyridoxal 5'-Phosphate (PLP) | Plasma | 40.9 - 122.2 nmol/L | Adolescent Females | |

| Plasma | Geometric Mean: 42.4 nmol/L | Non-representative subset | [14] | |

| Pyridoxal (PL) | Plasma | Not Detected - 15 nmol/L | Adolescent Females |

Experimental Protocols

Accurate quantification of this compound and the activity of the enzymes involved in its formation are crucial for research in this field. This section details common experimental methodologies.

Quantification of this compound in Biological Samples by HPLC

High-Performance Liquid Chromatography (HPLC) is the most common method for the sensitive and specific quantification of 4-PA and other B6 vitamers.[10][16]

Principle: This method involves the separation of 4-PA from other components in a biological matrix (e.g., urine, plasma) using a reversed-phase HPLC column, followed by detection using UV or fluorescence detectors.

Detailed Protocol (Urine Sample):

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature.

-

To precipitate proteins and other interfering substances, add an equal volume of 6% perchloric acid to the urine sample (e.g., 500 µL urine + 500 µL 6% perchloric acid).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer the supernatant to a clean microcentrifuge tube and centrifuge again under the same conditions.

-

Transfer the final supernatant to an HPLC vial for analysis.[10][16]

-

-

Chromatographic Conditions:

-

HPLC System: Waters 2695 separation module with a Waters 2998 photodiode array detector or equivalent.[16]

-

Column: Waters Symmetry® C18, 250 mm x 4.6 mm, 5 µm particle size.[16]

-

Mobile Phase: A mixture of methanol and 35 mM sodium phosphate buffer containing 2.5 mM sodium heptane sulfonate, with the pH adjusted to 3.5 using 85% o-phosphoric acid.[16]

-

Flow Rate: 1.0 mL/min.[16]

-

Injection Volume: 50 µL.[16]

-

Column Temperature: 25°C.[16]

-

Detection: UV detection at 302 nm.[16]

-

Run Time: Approximately 10 minutes, with a retention time for 4-PA of around 8.0 minutes under these conditions.[16]

-

-

Quantification:

-

Prepare a standard curve using known concentrations of this compound (e.g., 0.0125 to 0.8 µM) in a matrix similar to the samples (e.g., charcoal-stripped urine).

-

The concentration of 4-PA in the samples is determined by comparing the peak area to the standard curve.[16]

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Mechanistic evaluation of substrate inhibition kinetics observed from aldehyde oxidase-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyridoxine 5′-phosphate oxidase - Wikipedia [en.wikipedia.org]

- 6. uniprot.org [uniprot.org]

- 7. Enzyme Kinetics, Pharmacokinetics, and Inhibition of Aldehyde Oxidase | Springer Nature Experiments [experiments.springernature.com]

- 8. PDXK mutations cause polyneuropathy responsive to pyridoxal 5′‐phosphate supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Kinetic and structural analysis of human ALDH9A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. uniprot.org [uniprot.org]

- 14. Kinetic assay of aldehyde oxidase with 2,2'-azino-di-(3-ethylbenzthiazoline-6-sulfonate) as chromogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 16. go.drugbank.com [go.drugbank.com]

Preliminary Studies on 4-Pyridoxic Acid in Renal Insufficiency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research concerning 4-pyridoxic acid (4-PA), the primary catabolite of vitamin B6, in the context of renal insufficiency. The accumulation of 4-PA in patients with compromised kidney function is a significant area of study, with implications for vitamin B6 metabolism, potential uremic toxicity, and patient monitoring.

Quantitative Data Summary

The following table summarizes quantitative data from key studies on the plasma concentrations of this compound and its precursor, pyridoxal-5'-phosphate (PLP), in various patient populations. This data highlights the substantial increase in 4-PA levels with declining renal function.

| Patient Group | Number of Subjects (n) | Plasma this compound (nmol/L) | Plasma Pyridoxal-5'-Phosphate (PLP) (nmol/L) | Reference |

| Healthy Controls | 141 | 46 ± 49 | 159 ± 230 | [1][2] |

| Chronic Kidney Disease (CKD) Stage 2-4 | 48 | 435 ± 441 | 497 ± 944 | [1][2] |

| Hemodialysis (HD) Patients | 72 | 11,667 ± 17,871 | 79 ± 69 | [1][2] |

| Renal Transplant Recipients (RTR) | 38 | 583 ± 668 | 416 ± 604 | [1][2] |

| Healthy Controls | 19 | - | - | [3] |

| Chronic Renal Insufficiency (CRI) | 17 | Extremely High | Abnormally Low | [3] |

| Hemodialysis (HD) Patients | 27 | Extremely High | Abnormally Low | [3] |

Values are presented as mean ± standard deviation where available.

Experimental Protocols

The quantification of this compound in biological matrices is crucial for research in this area. High-performance liquid chromatography (HPLC) is a commonly employed analytical method.

Protocol: Determination of this compound in Human Plasma and Urine by HPLC

This protocol is a synthesis of methodologies described in the literature[1][2][4][5].

1. Sample Preparation (Urine):

- Treat urine samples with 6% perchloric acid for protein precipitation[4][5].

- Centrifuge the samples to pellet the precipitated proteins.

- Collect the supernatant for analysis.

- For linearity of dilution analysis, samples can be diluted with blank urine[4].

2. Sample Preparation (Plasma):

- Perform protein precipitation using a suitable agent like perchloric acid or trichloroacetic acid.

- Centrifuge the samples and collect the supernatant.

3. HPLC System and Conditions:

- Column: A reversed-phase C18 column (e.g., Waters Symmetry® C18, 250 mm × 4.6 mm, 5 µm) is typically used[4][5].

- Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and a sodium phosphate buffer (e.g., 35 mM) containing an ion-pairing agent like sodium heptane polysulfonate is effective. The pH is adjusted to be acidic (e.g., pH 3.2-3.5) with orthophosphoric acid[4][5].

- Detection:

- UV detection at 302 nm is a viable option[4][5].

- Fluorometric detection (excitation at 300 nm, emission at 400 nm) can also be used, potentially with derivatization to enhance sensitivity[5].

- Coulometric electrochemical detection is another sensitive method[5].

- Flow Rate: A typical flow rate is around 1.0 mL/min.

- Injection Volume: A standard injection volume of 20 µL is common.

4. Quantification:

- A standard curve is generated using known concentrations of this compound.

- The concentration of 4-PA in the samples is determined by comparing the peak area from the sample chromatogram to the standard curve.

- The method should be validated for linearity, accuracy, and precision according to established guidelines[4].

Visualized Pathways and Workflows

Metabolic Pathway and Impact of Renal Insufficiency

The following diagram illustrates the metabolic conversion of Vitamin B6 to its excretory product, this compound, and the consequence of renal insufficiency on this pathway.

Caption: Metabolic pathway of Vitamin B6 to 4-PA and its renal excretion.

Experimental Workflow for Studying 4-PA in Renal Insufficiency

This diagram outlines a typical workflow for a clinical study investigating this compound levels in patients with renal insufficiency.

Caption: Experimental workflow for studying 4-PA in renal insufficiency.

Discussion and Future Directions

The accumulation of this compound in renal insufficiency is well-documented[3][6][7]. Studies have shown that plasma 4-PA concentrations are markedly elevated in patients with chronic kidney disease and those on hemodialysis compared to healthy individuals[1][2]. This is attributed to impaired renal clearance, as the kidneys are the primary route of 4-PA excretion[1][6][7]. The renal clearance of this compound is approximately twice that of creatinine, indicating that it is at least partially eliminated by tubular secretion[1][6][7].

While the elevation of 4-PA is a clear consequence of renal insufficiency, its clinical significance is still under investigation. Some research suggests that high levels of 4-PA could contribute to the uremic state, and it has been identified as a uremic solute[8]. The potential for non-vitamin factors or toxic levels of 4-PA to be implicated in abnormal homocysteine metabolism in renal insufficiency has also been raised[3].

Future research should focus on several key areas:

-

Toxicity of this compound: Elucidating whether the accumulation of 4-PA has direct toxic effects in patients with renal insufficiency is a critical next step.

-

Clinical Outcomes: Investigating the association between elevated 4-PA levels and clinical outcomes, such as cardiovascular events and mortality in the CKD population, is warranted.

-

Vitamin B6 Supplementation: Given the altered metabolism of vitamin B6 in renal disease, further studies are needed to determine the optimal strategies for vitamin B6 supplementation in this patient population, considering the potential for 4-PA accumulation[3][9].

-

Biomarker Potential: Exploring the utility of plasma 4-PA as a biomarker for the progression of renal disease or as an indicator of altered metabolic states in uremia.

References

- 1. karger.com [karger.com]

- 2. Vitamin B6 metabolism in chronic kidney disease--relation to transsulfuration, advanced glycation and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vitamin B6 metabolism and homocysteine in end-stage renal disease and chronic renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijmrhs.com [ijmrhs.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Elevated plasma this compound in renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Enlarged Profile of Uremic Solutes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism of vitamin B6 and its requirement in chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 4-Pyridoxic Acid in Cardiovascular Disease Risk: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyridoxic Acid (4-PA) is the primary catabolic metabolite of vitamin B6. While historically considered an inactive byproduct, recent evidence suggests that elevated plasma and urine concentrations of 4-PA are associated with an increased risk of cardiovascular disease (CVD). This technical guide provides an in-depth analysis of the current understanding of 4-PA's role in CVD, focusing on its association with inflammation, endothelial dysfunction, and oxidative stress. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows. The evidence presented herein positions 4-PA as a significant biomarker for assessing cardiovascular risk and suggests that the modulation of vitamin B6 metabolism may be a potential therapeutic target.

Introduction

Vitamin B6 is a crucial co-factor in numerous metabolic processes, including amino acid metabolism and neurotransmitter synthesis. Its deficiency has been linked to an increased risk of cardiovascular disease. This compound is the final product of vitamin B6 catabolism, formed via the oxidation of pyridoxal. Traditionally, 4-PA was considered biologically inert, with its urinary excretion serving merely as an indicator of vitamin B6 intake. However, a growing body of research has demonstrated a significant association between elevated levels of 4-PA and an increased prevalence and incidence of CVD. This guide explores the multifaceted role of 4-PA, not as a direct causative agent, but as a key indicator of underlying pathophysiological processes such as inflammation and oxidative stress that drive cardiovascular disease.

Quantitative Data Summary

The following tables summarize the key quantitative findings from clinical studies investigating the association between this compound, related vitamin B6 metabolites, and cardiovascular disease risk.

Table 1: Plasma Concentrations of this compound and Vitamin B6 Vitamers in Relation to Cardiovascular Risk in Patients with Type 2 Diabetes[1][2][3]

| Biomarker | Low Cardiovascular Risk Group (n=61) | High Cardiovascular Risk Group (n=61) | p-value |

| This compound (nmol/L) | 31.9 (15.0) | 48.2 (63.7) | 0.031 |

| Pyridoxine (nmol/L) | 38.1 (127.8) | 12.8 (28.4) | 0.003 |

| PAr Index* | 0.84 (0.06) | 1.05 (0.07) | 0.017 |

| This compound/Pyridoxine Ratio | 3.9 (3.2) | 7.0 (4.8) | < 0.001 |

*Values are presented as mean (standard deviation). *PAr Index = this compound / (pyridoxal + pyridoxal 5'-phosphate)

Table 2: Urinary Concentrations of this compound and Vitamin B6 Ratios in Relation to Cardiovascular Risk in Patients with Type 2 Diabetes[1]

| Biomarker | Low Cardiovascular Risk Group | High Cardiovascular Risk Group | p-value |

| This compound (µmol/g creatinine) | No significant difference | No significant difference | > 0.05 |

| Urinary PAr Index | Significantly lower | Significantly higher | 0.041 |

| Urinary this compound/Pyridoxine Ratio | Significantly lower | Significantly higher | 0.022 |

Table 3: Hazard Ratios for Cardiovascular Mortality Associated with Serum Vitamin B6 Biomarkers in the Elderly[4][5]

| Biomarker (Highest vs. Lowest Quartile) | Hazard Ratio (95% CI) | p-value for trend |

| Pyridoxal 5'-phosphate (PLP) | 0.70 (0.54-0.90) | < 0.05 |

| This compound (4-PA) | 1.33 (0.88-2.02) | > 0.05 |

| 4-PA/PLP Ratio | 2.01 (1.41-2.79) | < 0.01 |

*Adjusted for sociodemographic and lifestyle factors.

Signaling Pathways and Logical Relationships

The current understanding suggests that elevated 4-PA is a marker of accelerated vitamin B6 catabolism, which is closely linked to inflammation and oxidative stress, key drivers of cardiovascular disease. The following diagrams illustrate these relationships.

Vitamin B6 Metabolism and 4-PA Formation

This diagram outlines the metabolic pathway of vitamin B6, leading to the formation of the active coenzyme Pyridoxal 5'-phosphate (PLP) and its catabolism to this compound.

Proposed Role of Altered Vitamin B6 Metabolism in Cardiovascular Disease Pathogenesis

This diagram illustrates the logical relationship where systemic inflammation and oxidative stress lead to increased vitamin B6 catabolism, reflected by higher 4-PA levels. This metabolic shift is associated with endothelial dysfunction and an elevated risk of cardiovascular disease.

Inflammatory and Oxidative Stress Signaling

This diagram details the potential signaling pathways through which altered vitamin B6 status (though not 4-PA directly) may influence inflammation and oxidative stress. Vitamin B6 deficiency is associated with increased NF-κB activation and potentially impaired Nrf2-mediated antioxidant responses.

Experimental Protocols

Measurement of this compound and Other Vitamin B6 Vitamers in Plasma

This method is suitable for the simultaneous quantification of PLP and 4-PA in human plasma.

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add 100 µL of 10% trichloroacetic acid (TCA) to precipitate proteins.

-

Vortex for 30 seconds and incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a fluorescence detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a buffer containing sodium phosphate and an ion-pairing agent like 1-octanesulfonic acid, with a methanol or acetonitrile gradient for elution.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: Fluorescence detection with excitation at ~328 nm and emission at ~393 nm for native fluorescence, or with post-column derivatization for enhanced sensitivity.

-

LC-MS/MS offers high sensitivity and specificity for the simultaneous analysis of multiple vitamin B6 vitamers.

-

Sample Preparation:

-

Similar to HPLC, protein precipitation with an acid (e.g., TCA or perchloric acid) is performed.

-

An internal standard (e.g., a stable isotope-labeled version of the analyte) is added before precipitation for accurate quantification.

-

After centrifugation, the supernatant is diluted with the initial mobile phase.

-

-

LC-MS/MS Conditions:

-

LC System: A UHPLC system for fast and efficient separation.

-

Column: A C18 or HILIC column depending on the specific vitamers being analyzed.

-

Mobile Phase: A gradient of an aqueous solution with an additive like formic acid or ammonium formate and an organic solvent like methanol or acetonitrile.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for the specific detection and quantification of each vitamer and its internal standard.

-

Experimental Workflow for Clinical Studies

The following diagram outlines a typical workflow for a clinical study investigating the link between 4-PA and cardiovascular risk.

References

- 1. This compound/Pyridoxine Ratio in Patients with Type 2 Diabetes is Related to Global Cardiovascular Risk Scores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound/Pyridoxine Ratio in Patients with Type 2 Diabetes is Related to Global Cardiovascular Risk Scores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Associations of serum vitamin B6 status with the risks of cardiovascular, cancer, and all-cause mortality in the elderly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Associations of serum vitamin B6 status with the risks of cardiovascular, cancer, and all-cause mortality in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]